molecular formula C16H12 B1293765 9-Vinylanthracene CAS No. 2444-68-0

9-Vinylanthracene

Cat. No. B1293765
CAS RN: 2444-68-0
M. Wt: 204.27 g/mol
InChI Key: OGOYZCQQQFAGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Vinylanthracene is a chemical compound with the molecular formula C16H12 . It has a molecular weight of 204.27 g/mol . It is also known by other names such as 9-ethenylanthracene and 9-ethenyl-anthracene .


Synthesis Analysis

9-Vinylanthracene can be synthesized by the palladium-catalyzed Heck reaction . This method is convenient and robust for the preparation of 9-position functionalized anthracene derivatives .


Molecular Structure Analysis

The molecular structure of 9-Vinylanthracene has been analyzed using density functional theory (DFT) calculations . The photophysical properties of 9-Vinylanthracene have been correlated with its structural features .


Chemical Reactions Analysis

9-Vinylanthracene exhibits aggregation-induced emission (AIE) properties . This means that it shows intensified emission upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized .


Physical And Chemical Properties Analysis

9-Vinylanthracene has a molecular weight of 204.27 g/mol . Its exact mass and monoisotopic mass are 204.093900383 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . Its rotatable bond count is 1 .

Scientific Research Applications

Synthesis of Fluorogens with Aggregation-Induced Emission (AIE)

9-Vinylanthracene is a key component in the synthesis of fluorogens that exhibit AIE properties. These fluorogens intensify their emission upon aggregation, making them excellent for studying biomolecular and cellular changes in aqueous environments . The synthesis involves palladium-catalyzed Heck reactions, allowing for the creation of 9-position functionalized anthracene derivatives.

Monitoring pH Changes

The AIE-active fluorogens derived from 9-Vinylanthracene can be used to monitor pH changes in various environments. This application is crucial in fields like environmental science, where pH monitoring is essential for assessing water quality .

Quantifying Globular Proteins

These AIE fluorogens can also be employed to quantify globular proteins. This application is significant in biochemistry and medical diagnostics, where protein quantification is necessary for understanding disease mechanisms and developing treatments .

Cell Imaging with Confocal Microscopy

9-Vinylanthracene-based AIE fluorogens are used in cell imaging with confocal microscopy. This allows for non-invasive in vivo investigation of cellular processes, which is a cornerstone in modern biological research and medical diagnosis .

Structure-Property Relationship Studies

Researchers utilize 9-Vinylanthracene to study structure-property relationships in chemical compounds. By performing density functional theory (DFT) calculations, scientists can correlate photophysical properties with structural features, enhancing our understanding of molecular behavior .

Development of Photopolymerization Initiators

9-Vinylanthracene is involved in the development of photopolymerization initiators. These initiators are activated by NIR exposure and are used in the polymerization of monomers, which has applications in materials science and engineering .

Mechanism of Action

Target of Action

9-Vinylanthracene is a compound that primarily targets the fluorescent dyes in optical imaging . These dyes are fundamental elements in optical imaging, enabling highly specific and non-invasive investigation of biomolecules .

Mode of Action

The compound interacts with its targets through a process known as aggregation-induced emission (AIE) . This process involves the intensification of emission upon aggregation . The compound exhibits AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized .

Biochemical Pathways

The biochemical pathways affected by 9-Vinylanthracene involve the photopolymerization of monomers comprising UV-absorbing moieties . This process is activated by NIR exposure at 790nm using [CuII / (TPMA)]Br2 (TPMA=tris (2-pyridylmethyl)amine) in the ppm range and an alkyl bromide as an initiator .

Pharmacokinetics

For instance, its molecular weight is 204.27 g/mol , which could impact its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of 9-Vinylanthracene’s action is the intensified emission of fluorescent dyes upon aggregation . This property makes it a promising candidate for studying biomolecules and cellular changes in aqueous environments when aggregation formation occurs .

Action Environment

The action of 9-Vinylanthracene is influenced by environmental factors such as concentration, solvent viscosity, and solubility . The compound shows AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized . Therefore, these factors can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

9-ethenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOYZCQQQFAGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29659-51-6
Record name Anthracene, 9-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29659-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30179197
Record name 9-Vinylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Vinylanthracene

CAS RN

2444-68-0
Record name 9-Vinylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2444-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Vinylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 9-ethenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Vinylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-vinylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-VINYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3692NGE8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Vinylanthracene
Reactant of Route 2
9-Vinylanthracene
Reactant of Route 3
Reactant of Route 3
9-Vinylanthracene
Reactant of Route 4
Reactant of Route 4
9-Vinylanthracene
Reactant of Route 5
Reactant of Route 5
9-Vinylanthracene
Reactant of Route 6
Reactant of Route 6
9-Vinylanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.